molecular formula C9H11N5S B2452707 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride CAS No. 188754-01-0

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride

Cat. No.: B2452707
CAS No.: 188754-01-0
M. Wt: 221.28
InChI Key: WKACQVKFVSVMAT-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

Key IR absorptions (Table 3) correlate with functional groups:

  • N-H stretch : Broad band near 3250–3350 cm⁻¹ (protonated amine).
  • C-N stretch (tetrazole) : Strong peaks at 1520–1560 cm⁻¹ and 1450–1480 cm⁻¹ .
  • C-S stretch : Medium intensity at 680–720 cm⁻¹ .

Table 3: Characteristic IR peaks

Wavenumber (cm⁻¹) Assignment
3250–3350 N-H stretch (NH₃⁺)
1520–1560 C-N stretch (tetrazole)
680–720 C-S stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 300 MHz) :

  • δ 7.60–7.85 ppm (m, 5H) : Aromatic protons from phenyl group.
  • δ 3.45–3.60 ppm (t, 2H) : SCH₂CH₂NH₃⁺ (J = 6.5 Hz).
  • δ 2.95–3.10 ppm (t, 2H) : SCH₂CH₂NH₃⁺ (J = 6.5 Hz).
  • δ 8.20–8.50 ppm (br, 3H) : NH₃⁺ protons (exchange with D₂O).

¹³C NMR (75 MHz) :

  • δ 152.5 ppm : Tetrazole C-5.
  • δ 129.0–135.0 ppm : Phenyl carbons.
  • δ 35.2 ppm : SCH₂CH₂NH₃⁺.

Mass Spectrometry

  • Molecular ion : m/z 257.1 [M]⁺ (calc. 257.74).
  • Fragmentation :
    • m/z 221.0 [M-HCl]⁺ (loss of hydrochloride).
    • m/z 134.0 [C₆H₅N₄]⁺ (tetrazole-phenyl fragment).

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S.ClH/c10-6-7-15-9-11-12-13-14(9)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFHHLXGMZPLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF) and a base like potassium hydroxide (KOH) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride has garnered interest in drug development due to its potential bioisosteric properties, allowing it to mimic carboxylic acids. This feature facilitates the design of pharmaceuticals that can effectively interact with biological receptors.

Research indicates that this compound exhibits various biological activities:

  • Antibacterial Activity: Preliminary studies suggest that tetrazole derivatives can inhibit bacterial growth, positioning this compound as a potential candidate for antibiotic development.
  • Antifungal Properties: Similar compounds have shown efficacy against fungal pathogens, indicating that this compound may also possess antifungal capabilities.
  • Antitumor Effects: Early investigations reveal cytotoxicity against cancer cell lines, warranting further research into its potential as an anticancer agent.

Chemical Synthesis

The compound serves as a valuable building block for synthesizing more complex tetrazole derivatives, which are important in organic synthesis and material science.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the development of agrochemicals and dyes, showcasing its versatility in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can stabilize negative charges through delocalization of electrons, which enhances its binding affinity to biological receptors. This property allows the compound to effectively interact with enzymes, proteins, and other biomolecules, leading to its observed biological activities .

Comparison with Similar Compounds

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride can be compared with other tetrazole derivatives such as:

These comparisons highlight the unique features of this compound, particularly its combination of the tetrazole ring with the ethylamine moiety, which contributes to its diverse applications and reactivity.

Biological Activity

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride, a compound featuring a tetrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on a review of available literature.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula: C₉H₁₂ClN₅S
  • Molecular Weight: 257.74 g/mol
  • CAS Number: 188754-01-0

The compound is characterized by a phenyl group and a sulfanyl moiety attached to a tetrazole ring, which is known for its ability to mimic carboxylic acids in biological systems. This structural uniqueness contributes to its varied interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethylene diamine. The reaction is conducted in solvents such as ethanol or dimethylformamide (DMF) with potassium hydroxide as a base to facilitate product formation.

Biological Activities

Research indicates that compounds containing tetrazole rings exhibit various biological activities, including:

  • Antibacterial Activity: Studies have shown that tetrazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
  • Antifungal Properties: Similar compounds have demonstrated efficacy against fungal pathogens, suggesting that this compound may also possess antifungal capabilities .
  • Antitumor Effects: Preliminary studies indicate that this compound may exhibit cytotoxicity against cancer cell lines, warranting further investigation into its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Binding Affinity: The tetrazole ring stabilizes negative charges through electron delocalization, enhancing binding to biological receptors.
  • Enzyme Interaction: The compound may interact with specific enzymes and proteins, altering their activity and leading to biological responses such as apoptosis in cancer cells or inhibition of bacterial growth .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
1-Methyl-1H-tetrazoleMethyl group instead of phenylVaries; less studied
2-(1H-Tetrazol-5-yl)phenylamineLacks sulfanyl groupAntibacterial properties
2-(1-Methyl-1H-tetrazol-5-thiol)Thiol instead of sulfanylDifferent reactivity

This comparison highlights how the presence of specific functional groups influences the biological activity and reactivity of these compounds.

Case Studies and Research Findings

A review of recent literature reveals several case studies focusing on the biological activity of tetrazole derivatives:

  • Antimicrobial Studies: A study published in Journal of Medicinal Chemistry reported that tetrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Cancer Cell Line Testing: In vitro studies have demonstrated that certain tetrazole derivatives induce apoptosis in various cancer cell lines, suggesting potential for therapeutic applications in oncology.
  • Synergistic Effects: Research exploring combinations of tetrazoles with other antimicrobial agents has shown enhanced efficacy against resistant bacterial strains, indicating a promising avenue for drug development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 1-phenyl-1H-tetrazole-5-thiol and 2-chloroethylamine hydrochloride under basic conditions. Purification can be achieved via recrystallization using ethanol/water mixtures, followed by vacuum drying. Characterization should include 1^1H and 13^13C NMR to confirm the tetrazole and sulfanyl moieties, with comparison to deuterated analogs for structural validation (e.g., deuterated ethylamine hydrochlorides in isotopic studies) . HPLC with UV detection (λ = 254 nm) is recommended to ensure >95% purity.

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Methodological Answer : Solubility should be assessed experimentally via saturation shake-flask methods in buffers (pH 1–12) and organic solvents (e.g., DMSO, methanol). For stability, conduct accelerated degradation studies under thermal (40–60°C) and hydrolytic (acidic/alkaline) conditions, monitored by HPLC. Storage under inert atmosphere (argon/nitrogen) at 4°C is advised to prevent sulfanyl group oxidation, as seen in structurally related disulfide crosslinkers .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Use 1^1H NMR (D2_2O or DMSO-d6_6) to confirm the ethylamine backbone and tetrazole aromatic protons. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination. FT-IR can validate the C-S (sulfanyl, ~650 cm1^{-1}) and tetrazole ring (C=N, ~1500 cm1^{-1}) bonds. Differential scanning calorimetry (DSC) evaluates thermal stability and melting points (cf. 124–126°C for similar ethylamine hydrochlorides) .

Advanced Research Questions

Q. How can this compound be utilized in designing drug-biomolecule conjugates?

  • Methodological Answer : The sulfanyl group enables thiol-disulfide exchange for covalent conjugation to cysteine residues in proteins or peptides. For example, mimic protocols for disulfide crosslinkers like 2-(pyridyldithio)ethylamine hydrochloride (PDA-HCl): react with thiolated biomolecules at pH 7–8, followed by purification via size-exclusion chromatography. Monitor conjugation efficiency using SDS-PAGE or MALDI-TOF .

Q. What strategies resolve contradictions in reported reactivity of the tetrazole-sulfanyl moiety?

  • Methodological Answer : Discrepancies in nucleophilic/electrophilic behavior may arise from solvent polarity or pH. Use kinetic studies (UV-Vis monitoring at 300 nm for tetrazole-thiolate intermediates) to assess reaction pathways. Computational modeling (DFT) can clarify electronic effects of the phenyl-tetrazole ring on sulfanyl reactivity. Cross-validate findings with isotopic labeling (e.g., 15^{15}N-tetrazole analogs) .

Q. How can isotopic labeling (e.g., 2^2H, 13^13C) enhance mechanistic studies of this compound?

  • Methodological Answer : Deuterated ethylamine backbones (e.g., 2,2-d2_2-ethylamine HCl) allow tracking metabolic fate via LC-MS in biological systems. 13^13C-labeled tetrazole rings enable precise NMR analysis of ring-opening reactions. Synthetic protocols for labeled analogs can adopt methods from deuterated dopamine HCl studies, using deuterated reagents in reductive amination .

Q. What role does the tetrazole ring play in modulating this compound’s bioactivity?

  • Methodological Answer : The tetrazole ring mimics carboxylate groups in receptor binding (e.g., angiotensin II antagonists). Perform competitive binding assays (radioligand displacement) to evaluate affinity for target proteins. Compare with carboxylate-containing analogs to isolate tetrazole-specific effects. MD simulations can further elucidate binding pocket interactions .

Q. How to optimize experimental conditions for crosslinking applications involving the sulfanyl group?

  • Methodological Answer : Adjust pH to 7.5–8.5 to deprotonate the sulfanyl group for nucleophilic attack. Use molar excess (5:1) of crosslinker to target thiols, with reaction times ≤2 hours to minimize disulfide scrambling. Quench unreacted crosslinker with cysteine or β-mercaptoethanol. Validate crosslinks via non-reducing SDS-PAGE or mass spectrometry .

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